N-Boc-N-bis(PEG1-azide) N-Boc-N-bis(PEG1-azide) N-Boc-N-bis(PEG1-azide) is a branched PEG derivative with two terminal azide groups and a Boc protected amino group. The azide groups enable PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions.
Brand Name: Vulcanchem
CAS No.: 2100306-79-2
VCID: VC0536794
InChI: InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Molecular Formula: C13H25N7O4
Molecular Weight: 343.39

N-Boc-N-bis(PEG1-azide)

CAS No.: 2100306-79-2

Cat. No.: VC0536794

Molecular Formula: C13H25N7O4

Molecular Weight: 343.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Boc-N-bis(PEG1-azide) - 2100306-79-2

Specification

CAS No. 2100306-79-2
Molecular Formula C13H25N7O4
Molecular Weight 343.39
IUPAC Name tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate
Standard InChI InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3
Standard InChI Key HGPOSUHEHQKFBQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Basic Structural Characteristics and Properties

N-Boc-N-bis(PEG1-azide) is a non-cleavable bioconjugation linker containing two azide groups connected through a linear PEG chain, with a tert-butyloxycarbonyl (Boc) protective group at one terminus . This multifunctional molecule serves as an essential building block in click chemistry applications and proteolysis targeting chimera (PROTAC) development.

The compound exhibits the following key physicochemical properties:

PropertyValue
CAS Number2100306-79-2
Molecular FormulaC₁₃H₂₅N₇O₄
Molecular Weight343.38-343.39 Da
IUPAC Nametert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate
SMILES NotationCC(C)(C)OC(N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-])=O
Typical Purity≥95-98%
Recommended Storage-20°C
Shipping ConditionsAmbient temperature

The molecular structure contains several key functional elements that contribute to its versatility in bioconjugation applications:

  • Two azide terminal groups that enable click chemistry reactions

  • A PEG-based linker chain providing water solubility and flexibility

  • A Boc-protected amine group that can be selectively deprotected under acidic conditions

Mechanistic Reactivity and Click Chemistry Applications

N-Boc-N-bis(PEG1-azide) has gained prominence primarily due to its participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These bioorthogonal reaction types have revolutionized molecular conjugation approaches by offering high specificity, efficiency, and compatibility with biological systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide groups in N-Boc-N-bis(PEG1-azide) readily undergo CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction typically requires:

  • A copper(I) catalyst, often generated in situ from copper(II) salts and reducing agents

  • Mild reaction conditions compatible with biomolecules

  • Minimal side reactions due to the bioorthogonal nature of the reaction

The reaction proceeds with high regioselectivity, generating 1,4-disubstituted 1,2,3-triazoles exclusively, which provides predictable product structures essential for controlled bioconjugation .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Alternatively, N-Boc-N-bis(PEG1-azide) can participate in copper-free click chemistry through SPAAC reactions with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives . This approach offers several advantages:

  • Elimination of potentially cytotoxic copper catalysts

  • Compatibility with in vivo applications

  • Reaction kinetics that can be tuned through cyclooctyne design

  • Minimal interference with biological functions

The strain-promoted approach has proven particularly valuable for applications requiring copper-free conditions, such as in vivo imaging and live-cell labeling experiments .

Applications in PROTAC Development

N-Boc-N-bis(PEG1-azide) has emerged as a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of heterobifunctional molecules designed to induce targeted protein degradation .

PROTAC Architecture and Function

PROTACs contain three essential components:

  • A ligand that binds to a target protein

  • A linker region (where N-Boc-N-bis(PEG1-azide) derivatives can be incorporated)

  • A ligand that recruits an E3 ubiquitin ligase

When properly constructed, these molecules facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .

Advantages of PEG-Based Linkers in PROTACs

The PEG backbone of N-Boc-N-bis(PEG1-azide) provides several beneficial characteristics when incorporated into PROTAC linkers:

  • Enhanced water solubility compared to purely hydrocarbon linkers

  • Improved pharmacokinetic properties

  • Flexibility that can accommodate various spatial arrangements between protein binding domains

  • Reduced immunogenicity in biological systems

Research indicates that PEG-based linkers derived from compounds like N-Boc-N-bis(PEG1-azide) can significantly impact PROTAC efficacy by optimizing the geometry of the ternary complex formed between the target protein and E3 ligase .

Role in PEG-Peptide Conjugate Synthesis

The development of PEG-peptide conjugates represents another significant application area for N-Boc-N-bis(PEG1-azide). These conjugates combine the favorable properties of PEG (extended circulation time, reduced immunogenicity) with the targeting specificity of peptides.

Synthetic Approaches for PEG-Peptide Conjugation

Several approaches have been documented for the synthesis of PEG-peptide conjugates using azide-functionalized PEG derivatives like N-Boc-N-bis(PEG1-azide):

  • Click coupling: Azide-functionalized PEG reacts with alkyne-modified peptides through CuAAC or SPAAC reactions, forming stable triazole linkages .

  • Grafting to approach: Pre-synthesized peptides are conjugated to the PEG chain through click chemistry reactions .

  • Grafting from approach: The peptide is grown directly from a PEG macroinitiator using solid-phase peptide synthesis techniques .

Pharmacological Advantages of PEGylated Peptides

PEGylation of peptides using N-Boc-N-bis(PEG1-azide) derivatives offers several significant pharmacological benefits:

  • Extended circulatory half-life due to increased molecular size and reduced renal clearance

  • Protection against proteolytic degradation

  • Decreased immunogenicity and antigenicity

  • Improved water solubility and bioavailability

  • Enhanced thermal and pH stability

Studies have shown that PEG-peptide conjugates prepared using click chemistry approaches can maintain the biological activity of the peptide component while benefiting from the improved pharmacokinetic profile conferred by the PEG moiety .

Applications in Bioconjugation and Radiochemistry

N-Boc-N-bis(PEG1-azide) and related compounds have found important applications in the development of imaging agents, particularly in Positron Emission Tomography (PET) probe synthesis.

PET Probe Development

The azide functionality of N-Boc-N-bis(PEG1-azide) enables efficient conjugation with various targeting molecules through click chemistry approaches. This has been particularly valuable in radiochemistry, where:

  • Rapid reaction kinetics are essential due to the short half-lives of radioisotopes

  • High selectivity is needed to minimize purification steps

  • Mild reaction conditions are required to preserve the integrity of sensitive biomolecules

For example, radiolabeled peptides for tumor imaging have been prepared using azide-alkyne cycloaddition reactions with azide-functionalized PEG linkers similar to N-Boc-N-bis(PEG1-azide) .

Advantages in Radiochemical Applications

The use of click chemistry with azide-functionalized linkers in radiochemistry offers several advantages:

  • High radiochemical purity (often ≥95%)

  • Good radiochemical yields (typically 30-40%)

  • Compatibility with a variety of peptides and targeting molecules

  • Reduced non-specific binding in biological systems

  • Improved tumor-to-background contrast in imaging applications

Structural Variations and Related Compounds

Several structural analogs of N-Boc-N-bis(PEG1-azide) have been developed to address specific application requirements. These include:

Extended PEG Chain Derivatives

N-(acid-PEG3)-N-bis(PEG3-azide) represents a related compound with longer PEG chains, providing:

  • Increased water solubility

  • Greater flexibility for bioconjugation

  • Different pharmacokinetic properties

This compound (CAS: 2182602-17-9) maintains the dual azide functionality but incorporates PEG3 chains instead of PEG1, resulting in a higher molecular weight (623.7 Da) and potentially different biodistribution characteristics .

Functionalized Derivatives

Various functionalized derivatives have been developed to expand the utility of these linkers:

  • Carboxylic acid-terminated variants for direct conjugation to amines

  • NHS ester-activated forms for enhanced reactivity

  • Maleimide-functionalized derivatives for thiol-specific conjugation

These structural variations enable fine-tuning of reactivity, solubility, and pharmacokinetic properties for specific applications.

Future Perspectives and Research Directions

The versatility of N-Boc-N-bis(PEG1-azide) suggests several promising directions for future research and applications:

Advanced Drug Delivery Systems

The incorporation of N-Boc-N-bis(PEG1-azide) derivatives into novel drug delivery systems offers potential advantages:

  • Targeted delivery to specific tissues or cell types

  • Controlled release mechanisms through engineered linkages

  • Improved pharmacokinetic profiles for therapeutic agents

  • Multi-functional conjugates combining diagnostic and therapeutic capabilities

Emerging Applications in Biologics Development

As the field of biologics continues to expand, N-Boc-N-bis(PEG1-azide) and related compounds are likely to find increasing application in:

  • Antibody-drug conjugate (ADC) development

  • Peptide-based therapeutics with enhanced in vivo stability

  • Protein modification and engineering

  • Multi-specific biological agents

The bioorthogonal reactivity and structural flexibility of these compounds make them particularly well-suited for the precise molecular engineering required in modern biologics development.

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